molecular formula C22H25NO2 B5721741 4-benzoyl-N-cyclooctylbenzamide

4-benzoyl-N-cyclooctylbenzamide

Cat. No. B5721741
M. Wt: 335.4 g/mol
InChI Key: OQMPHSYFGOQDEN-UHFFFAOYSA-N
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Description

4-benzoyl-N-cyclooctylbenzamide, also known as BOC-4, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of benzamides, which are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and analgesic effects. BOC-4 has shown promising results in various scientific research studies, and its potential applications are being explored extensively.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-cyclooctylbenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 4-benzoyl-N-cyclooctylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism. Additionally, 4-benzoyl-N-cyclooctylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-benzoyl-N-cyclooctylbenzamide has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. 4-benzoyl-N-cyclooctylbenzamide has also been shown to reduce pain and inflammation in various animal models of inflammatory diseases. Additionally, 4-benzoyl-N-cyclooctylbenzamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. 4-benzoyl-N-cyclooctylbenzamide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

4-benzoyl-N-cyclooctylbenzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 4-benzoyl-N-cyclooctylbenzamide has also been shown to possess low toxicity and high selectivity for its target enzymes. However, 4-benzoyl-N-cyclooctylbenzamide has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires expertise in organic chemistry. 4-benzoyl-N-cyclooctylbenzamide also has limited solubility in water, which can make it difficult to administer in some experimental settings.

Future Directions

There are several future directions for the study of 4-benzoyl-N-cyclooctylbenzamide. One potential direction is the development of novel therapeutic agents based on the structure of 4-benzoyl-N-cyclooctylbenzamide. The anti-inflammatory, analgesic, and anti-tumor effects of 4-benzoyl-N-cyclooctylbenzamide make it a promising candidate for the development of new drugs for the treatment of various diseases. Another potential direction is the study of the mechanism of action of 4-benzoyl-N-cyclooctylbenzamide. Further research is needed to fully understand the molecular pathways involved in the biological effects of 4-benzoyl-N-cyclooctylbenzamide. Additionally, the potential use of 4-benzoyl-N-cyclooctylbenzamide as an antimicrobial agent and its effects on glucose and lipid metabolism warrant further investigation.
Conclusion:
In conclusion, 4-benzoyl-N-cyclooctylbenzamide is a promising compound with diverse biological activities that have been extensively studied in various scientific research fields. Its potential applications in the development of novel therapeutic agents and its effects on various physiological processes make it a valuable compound for further investigation. However, further research is needed to fully understand the mechanism of action of 4-benzoyl-N-cyclooctylbenzamide and its potential applications in various scientific research fields.

Synthesis Methods

The synthesis of 4-benzoyl-N-cyclooctylbenzamide involves a multi-step process that requires expertise in organic chemistry. The most common method for synthesizing 4-benzoyl-N-cyclooctylbenzamide involves the reaction of cyclooctylamine with benzoyl chloride in the presence of a base, followed by the cyclization of the resulting intermediate to form the final product. The purity and yield of the synthesized compound depend on various factors, such as the reaction conditions, the quality of starting materials, and the purification methods.

Scientific Research Applications

4-benzoyl-N-cyclooctylbenzamide has been extensively studied for its potential applications in various scientific research fields. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor effects, making it a promising candidate for the development of novel therapeutic agents. 4-benzoyl-N-cyclooctylbenzamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 4-benzoyl-N-cyclooctylbenzamide has been shown to possess antifungal and antibacterial properties, indicating its potential use as an antimicrobial agent.

properties

IUPAC Name

4-benzoyl-N-cyclooctylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2/c24-21(17-9-5-4-6-10-17)18-13-15-19(16-14-18)22(25)23-20-11-7-2-1-3-8-12-20/h4-6,9-10,13-16,20H,1-3,7-8,11-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMPHSYFGOQDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzoyl-N-cyclooctylbenzamide

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